molecular formula C9H14O2 B2662448 Ethyl 2,2-dimethylpent-4-ynoate CAS No. 107540-02-3

Ethyl 2,2-dimethylpent-4-ynoate

Cat. No. B2662448
Key on ui cas rn: 107540-02-3
M. Wt: 154.209
InChI Key: JVIMTZKDPIEVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07253192B2

Procedure details

A solution of 22.0 ml (2.0 M in THF/n-heptane/ethylbenzene, 44 mmol) LDA in 40 ml THF was treated during 10 min at −78° C. with 5.47 ml (40 mmol) ethyl isobutyrate in 4.7 ml THF. After 1 h at this temperature, a solution of 4.90 ml (80% by weight in toluene, 44 mmol) of propargyl bromide in 7.5 ml THF was added dropwise. The solution was naturally warmed to 0° C. and after 2 h treated carefully with aqueous 10% KHSO4 and extracted with ether (three times). The organic phases were washed with aqueous 10% KHSO4 and aqueous 10% NaCl solution. The organic phase was dried (Na2SO4) and evaporated to give 5.70 g of the title compound as volatile orange liquid.
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.47 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CC([N-][CH:6]([CH3:8])[CH3:7])C.[C:9]([O:14][CH2:15][CH3:16])(=[O:13])C(C)C.[CH2:17](Br)[C:18]#[CH:19].OS([O-])(=O)=O.[K+]>C1COCC1>[CH2:15]([O:14][C:9](=[O:13])[C:6]([CH3:7])([CH3:8])[CH2:19][C:18]#[CH:17])[CH3:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
5.47 mL
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (three times)
WASH
Type
WASH
Details
The organic phases were washed with aqueous 10% KHSO4 and aqueous 10% NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(CC#C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.